molecular formula C9H7Cl3N2OS B5207325 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol

1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol

Cat. No. B5207325
M. Wt: 297.6 g/mol
InChI Key: VPXGGKJBKDHEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol (BTCE) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTCE is a white crystalline powder that is soluble in organic solvents such as chloroform, acetone, and ethyl acetate.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol is not fully understood. However, it is believed to exert its antibacterial and antifungal effects by inhibiting the synthesis of cell wall components such as peptidoglycan and chitin. It is also believed to exert its antitumor effects by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol has been shown to have low toxicity and is generally well-tolerated. However, it can cause irritation and sensitization of the skin and eyes. In animal studies, 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol has been shown to have a low acute toxicity and is not mutagenic or carcinogenic. It has been shown to be metabolized in the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol in lab experiments is its low toxicity, which makes it a safer alternative to other chemicals that may be more harmful. It is also relatively easy to synthesize and purify. However, one of the limitations of using 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.

Future Directions

There are several future directions for research on 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol. One area of research is the development of new materials with unique properties using 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol as a building block. Another area of research is the optimization of the synthesis method of 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol to improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol and its potential applications in medicine and agriculture.
Conclusion
In conclusion, 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol in various fields.

Synthesis Methods

The synthesis of 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol involves the reaction of 2-aminothiophenol with chloral hydrate in the presence of sulfuric acid. The reaction yields 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol as a white crystalline solid with a melting point of 170-172°C. The purity of 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol can be determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Scientific Research Applications

1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol has been shown to have antibacterial, antifungal, and antitumor properties. It has been used in the treatment of bacterial infections, fungal infections, and cancer. In agriculture, 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol has been used as a pesticide and fungicide due to its ability to inhibit the growth of plant pathogens. In material science, 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3N2OS/c10-9(11,12)7(15)14-8-13-5-3-1-2-4-6(5)16-8/h1-4,7,15H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXGGKJBKDHEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(C(Cl)(Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzothiazol-2-ylamino)-2,2,2-trichloroethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.